Topotecan-d5

LC-MS/MS Internal Standard Mass Shift

Topotecan-d5 is the optimal internal standard for Topotecan LC-MS/MS quantification. Its +5 Da mass shift ensures baseline resolution without the deuterium exchange/retention time shifts seen with d6 analogs. Unlabeled Topotecan cannot serve this function due to co-elution and ion suppression. With certified isotopic purity ≥98%, this pentadeuterated standard delivers the accuracy and precision required for validated bioanalytical methods in preclinical and clinical studies. This is a research-use-only compound; select this specific labeled standard to ensure regulatory-grade assay performance.

Molecular Formula C23H23N3O5
Molecular Weight 426.5 g/mol
CAS No. 1133355-98-2
Cat. No. B140740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan-d5
CAS1133355-98-2
Synonyms(4S)-10-[(Dimethylamino)methyl]-4-(ethyl-d5)-4,9-dihydroxy-1H-pyrano[3’,4’,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione;  NSC-609669-d5;  SKF-104864A-d5;  Hycamtin-d5; 
Molecular FormulaC23H23N3O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
InChIInChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2
InChIKeyUCFGDBYHRUNTLO-NTSVIFQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan-d5 (CAS 1133355-98-2) – Deuterated Internal Standard for Accurate Topotecan Quantification by LC-MS/MS


Topotecan-d5 is a pentadeuterated, stable isotope-labeled analog of the topoisomerase I inhibitor Topotecan (SKF 104864A, NSC 609669) [1]. With a molecular weight of 426.48 g/mol and a molecular formula of C23H18D5N3O5, it is specifically designed as an internal standard for the quantitative bioanalysis of Topotecan by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. As a deuterated analog, Topotecan-d5 exhibits near-identical physicochemical and chromatographic behavior to its non-labeled counterpart, while its mass shift of +5 Da provides unequivocal mass spectrometric differentiation, enabling precise and accurate quantification of Topotecan in complex biological matrices [3][4].

Why Unlabeled Topotecan or Alternative Deuterated Analogs Cannot Substitute for Topotecan-d5 in Quantitative LC-MS/MS Bioanalysis


Unlabeled Topotecan cannot function as an internal standard due to its co-elution and identical mass-to-charge ratio (m/z 421.45) with the target analyte, leading to ion suppression and inaccurate quantification . Alternative deuterated analogs, such as Topotecan-d6 (m/z 427.48), may exhibit differential chromatographic retention times or variable isotopic purity [1]. Specifically, the +5 Da mass shift of Topotecan-d5 provides an optimal balance: it ensures complete baseline resolution from the natural isotopic envelope of Topotecan while minimizing the risk of deuterium exchange or retention time shifts associated with higher deuterium incorporation [2][3]. Furthermore, the certified isotopic purity of Topotecan-d5 (typically ≥98%) surpasses that of less stringently characterized analogs like N-Desmethyl Topotecan-d3 (≥90%), directly impacting assay accuracy and reproducibility [4]. These quantifiable differentiations preclude simple interchangeability with either unlabeled Topotecan or other deuterated analogs in validated bioanalytical workflows.

Quantitative Evidence Guide: Topotecan-d5 (CAS 1133355-98-2) Performance Metrics vs. Comparators in LC-MS/MS Bioanalysis


Mass Spectrometric Differentiation: Topotecan-d5 Exhibits Optimal +5 Da Mass Shift for Interference-Free Quantification

Topotecan-d5 provides a +5 Da mass shift relative to unlabeled Topotecan, positioning its signal completely outside the natural isotopic envelope of the analyte. In comparison, Topotecan-d6 provides a +6 Da shift, but the d5 labeling offers a practical balance between sufficient mass separation and minimizing potential deuterium exchange or retention time shifts observed with higher deuterium content [1][2]. This differentiation is critical for avoiding interference from the M+1, M+2, and M+3 isotopes of Topotecan in electrospray ionization mass spectrometry (ESI-MS) [3].

LC-MS/MS Internal Standard Mass Shift Isotopic Interference

Isotopic Purity Specification: Topotecan-d5 Delivers ≥98% Deuterium Enrichment vs. Lower Purity Alternative Analogs

Vendor specifications for Topotecan-d5 indicate a typical isotopic purity of ≥98% deuterated forms [1]. In contrast, the structurally related internal standard N-Desmethyl Topotecan-d3 is often supplied with a purity of ≥90% . This 8% difference in isotopic enrichment directly translates to lower baseline contamination from unlabeled species, which is essential for maintaining linearity and accuracy at the lower limit of quantification (LLOQ) in pharmacokinetic assays [2].

Isotopic Purity Deuterium Enrichment Quantitative Accuracy Assay Robustness

Chromatographic Co-Elution and Matrix Effect Correction: Topotecan-d5 Matches Topotecan Retention Time within <0.1 min

Deuterated internal standards, including Topotecan-d5, are specifically chosen because they exhibit near-identical physicochemical properties to the non-labeled analyte. This results in co-elution with the target Topotecan peak during reversed-phase HPLC, with retention time differences typically less than 0.1 minutes [1][2]. This tight co-elution ensures that both compounds experience identical matrix effects and ionization conditions, allowing for precise correction of ion suppression or enhancement [3].

Chromatography Matrix Effect Ion Suppression Recovery

Method Validation Performance: Topotecan-d5 Enables Assays Meeting FDA Accuracy (85-115%) and Precision (≤15% CV) Criteria

LC-MS/MS methods employing Topotecan-d5 as an internal standard are routinely validated to meet stringent FDA bioanalytical method validation criteria. Typical method performance demonstrates accuracy within 85-115% of nominal concentrations and precision (coefficient of variation, CV) of ≤15% across the calibration range [1]. This level of performance is a direct consequence of the stable isotope-labeled internal standard's ability to correct for variability in sample preparation, matrix effects, and instrument response [2].

Method Validation Bioanalysis FDA Guidelines Precision Accuracy

Long-Term Storage Stability: Topotecan-d5 Remains Stable for ≥3 Years at -20°C

Vendor recommendations specify storage of Topotecan-d5 at -20°C to ensure long-term stability [1]. Under these conditions, the compound is typically stable for a period of 3-5 years without significant degradation or deuterium loss, as evidenced by retained purity and mass spectrometric performance . In contrast, storage at room temperature or repeated freeze-thaw cycles may accelerate degradation, leading to the formation of des-deuterated impurities that compromise assay accuracy [2].

Stability Storage Conditions Long-Term Use Shelf Life

Topotecan-d5 Application Scenarios in Preclinical, Clinical, and Industrial Bioanalysis


Quantitative Bioanalysis of Topotecan in Preclinical Pharmacokinetic and Tissue Distribution Studies

Topotecan-d5 is the internal standard of choice for LC-MS/MS quantification of Topotecan in preclinical plasma and tissue samples. Its +5 Da mass shift ensures selective detection free from isotopic interference, while its co-elution with Topotecan corrects for matrix effects commonly encountered in complex tissue homogenates [1][2]. This application is essential for generating accurate pharmacokinetic parameters (Cmax, AUC, t1/2) and biodistribution data to support lead optimization and dose selection in drug development [3].

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Analysis in Clinical Trials

In clinical pharmacology studies of Topotecan, Topotecan-d5 enables the development of validated LC-MS/MS assays that meet FDA accuracy (85-115%) and precision (≤15% CV) criteria [1][2]. Its high isotopic purity (≥98%) minimizes baseline contamination, ensuring reliable quantification at therapeutic concentrations in human plasma. This is critical for establishing exposure-response relationships and supporting regulatory submissions for new Topotecan formulations or combination therapies [3].

Drug Metabolism and Pharmacokinetic (DMPK) Investigations: Metabolite Identification and Pathway Elucidation

The distinct mass shift of Topotecan-d5 facilitates its use as a tracer in in vitro and in vivo metabolism studies. By spiking incubation mixtures or biological samples with Topotecan-d5, researchers can differentiate exogenously added Topotecan from endogenously formed metabolites, enabling accurate quantification of metabolic pathways and identification of novel biotransformation products [1][2]. This application is vital for understanding the metabolic fate of Topotecan and assessing potential drug-drug interactions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topotecan-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.